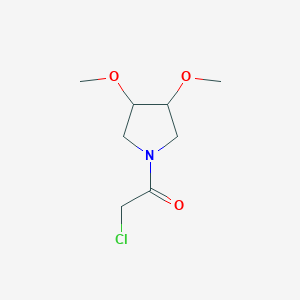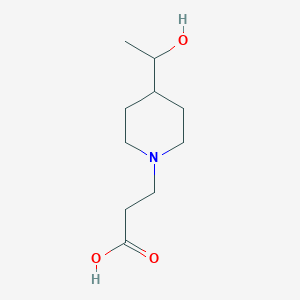
2-Chlor-1-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-on
Übersicht
Beschreibung
2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H14ClNO3 and its molecular weight is 207.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von β-Lactamen
2-Chlor-1-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-on: wird in der Synthese von β-Lactamen verwendet, einer bedeutenden Klasse von Antibiotika. Dazu gehören Pename, Cepheme und Carbapeneme. Die Verbindung dient als Ausgangsmaterial für die Herstellung dieser Antibiotika, die für die Bekämpfung bakterieller Infektionen von entscheidender Bedeutung sind .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird diese Chemikalie zur Entwicklung von Verbindungen mit potenziellen therapeutischen Wirkungen eingesetzt. Sie ist an der Synthese von Molekülen beteiligt, die Aktivitäten wie antifungale, antimalarielle und antivirale Eigenschaften aufweisen können .
Chemische Biologie
Forscher verwenden diese Verbindung in der chemischen Biologie, um die Wechselwirkung zwischen biologischen Systemen und synthetischen chemischen Verbindungen zu untersuchen. Sie kann helfen, die biochemischen Pfade und Wirkmechanismen neuer Medikamente zu verstehen .
Materialwissenschaft
In der Materialwissenschaft kann This compound ein Vorläufer für die Entwicklung neuer Materialien mit einzigartigen Eigenschaften sein, die möglicherweise in verschiedenen industriellen Anwendungen nützlich sind .
Organische Synthese
Diese Verbindung ist ein wertvolles Reagenz in der organischen Synthese, wo sie verwendet wird, um die Pyrrolidin-Einheit in größere, komplexere Moleküle einzubringen. Dies kann besonders nützlich bei der Synthese von Naturprodukten und pharmazeutisch wirksamen Inhaltsstoffen sein .
Analytische Chemie
In der analytischen Chemie kann sie als Standard- oder Referenzverbindung bei der Kalibrierung von Instrumenten oder der Entwicklung neuer analytischer Methoden verwendet werden, um genaue und zuverlässige Ergebnisse zu gewährleisten .
Katalyse
Sie kann Anwendungen in der Katalyse finden, wo sie zur Erhöhung der Geschwindigkeit chemischer Reaktionen eingesetzt werden könnte. Dies ist besonders wichtig in industriellen Prozessen, bei denen Effizienz und Selektivität entscheidend sind .
Umweltwissenschaften
Schließlich könnten Forscher in den Umweltwissenschaften die Verwendung dieser Verbindung beim Abbau von Schadstoffen oder der Synthese umweltfreundlicher Materialien untersuchen .
Wirkmechanismus
The compound also contains a chloroacetyl group, which is a type of electrophilic group. This means it has a tendency to react with nucleophilic (electron-rich) sites in biological molecules, such as the sulfur atom in a cysteine residue of a protein . This can lead to the modification of the protein’s function.
Biochemische Analyse
Biochemical Properties
2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cysteine-reactive proteins, which are crucial in chemoproteomic and ligandability studies
Cellular Effects
The effects of 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of various signaling proteins and transcription factors, thereby altering gene expression patterns and metabolic flux . These changes can lead to significant alterations in cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been shown to inhibit certain cysteine proteases by forming covalent bonds with the active site cysteine residues . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one in laboratory settings are crucial for understanding its stability and long-term impact. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that it can have sustained effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
In animal models, the effects of 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one vary with dosage. At lower doses, it can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential organ damage and disruption of normal physiological processes. These threshold effects are critical for determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components.
Transport and Distribution
The transport and distribution of 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. Understanding these processes is essential for predicting its pharmacokinetics and potential therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one is influenced by targeting signals and post-translational modifications It can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects
Eigenschaften
IUPAC Name |
2-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-12-6-4-10(8(11)3-9)5-7(6)13-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNCFBKFEIQLGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}phenol](/img/structure/B1474442.png)

![(1S,2S)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474446.png)

![(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474448.png)
![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474453.png)
![(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474457.png)
![3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol](/img/structure/B1474459.png)

![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B1474461.png)

![Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B1474463.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1474465.png)
